molecular formula C9H7NO2 B2588993 2-Oxo-1-prop-2-ynylpyridine-3-carbaldehyde CAS No. 2377033-28-6

2-Oxo-1-prop-2-ynylpyridine-3-carbaldehyde

Cat. No. B2588993
CAS RN: 2377033-28-6
M. Wt: 161.16
InChI Key: ISZMTZQOKCCAFY-UHFFFAOYSA-N
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Description

2-Oxo-1-prop-2-ynylpyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an aldehyde group. The compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Complex Molecule Synthesis

Compounds related to "2-Oxo-1-prop-2-ynylpyridine-3-carbaldehyde" have been utilized in the synthesis of complex molecules. For instance, the employment of pyridine-2-carbaldehyde oxime in zinc(II) benzoate chemistry led to the synthesis of complexes exhibiting photoluminescence properties, indicating potential applications in materials science and sensor technology (Konidaris et al., 2012). Similarly, the synthesis of α-Formylated N-Heterocycles from inactivated cyclic amines involving oxidative ring contraction showcases the chemical versatility and potential of such compounds in organic synthesis (Wang et al., 2018).

Structural and Molecular Studies

The crystal and molecular structure analysis of compounds like dimethylindium-pyridine-2-carbaldehyde oximate provides insights into coordination chemistry and molecular geometry, facilitating the understanding of metal-ligand interactions (Shearer et al., 1980). Such studies are crucial for designing metal-organic frameworks and catalysts.

Catalysis and Polymerization

The compound "2-Pyridinecarbaldehyde imine" has been applied in atom transfer radical polymerization, demonstrating the compound's utility in polymer science. This indicates its role in initiating polymerization reactions, thus contributing to the development of new polymeric materials with tailored properties (Haddleton et al., 1997).

Adsorption Studies

Investigations into the adsorption of pyridine-3-carbaldehyde on TiO2 and V-Ti-O catalysts through in situ FTIR spectroscopy reveal the compound's interaction with surfaces, which is essential for understanding catalytic processes and designing effective catalysts (Popova et al., 2004).

properties

IUPAC Name

2-oxo-1-prop-2-ynylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-5-10-6-3-4-8(7-11)9(10)12/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMTZQOKCCAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC=C(C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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